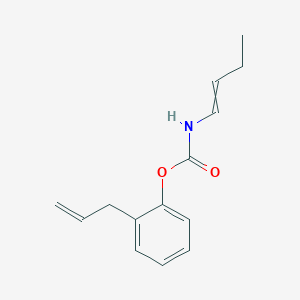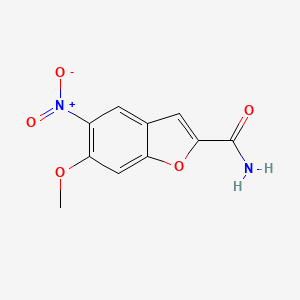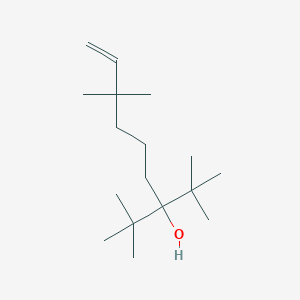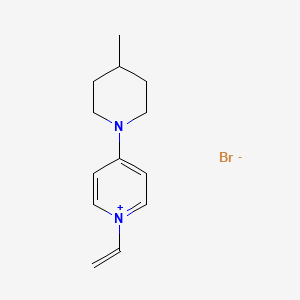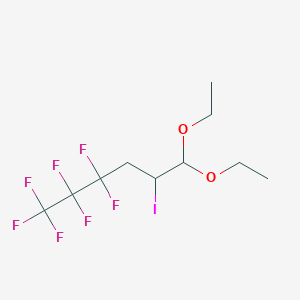
6-(2-Oxo-2-phenylethyl)-2H-pyran-3(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Oxo-2-phenylethyl)-2H-pyran-3(6H)-one is an organic compound characterized by a pyran ring fused with a phenyl group and an oxoethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxo-2-phenylethyl)-2H-pyran-3(6H)-one typically involves the reaction of pyridinium salts of phenacyl bromides with benzylamine under oxidative conditions. This metal-free approach facilitates the oxidative cleavage of a C–C bond followed by the formation of a new C–N/C–O bond in the presence of potassium carbonate (K₂CO₃) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as purification and crystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
6-(2-Oxo-2-phenylethyl)-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6-(2-Oxo-2-phenylethyl)-2H-pyran-3(6H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(2-Oxo-2-phenylethyl)-2H-pyran-3(6H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6-[(2-Oxo-2-phenylethyl)sulfanyl]-2-phenyl-5-(triphenylphosphonio)-4-pyrimidinolate
- 6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid
- 2-Oxo-2-phenylacetaldehyde
Uniqueness
6-(2-Oxo-2-phenylethyl)-2H-pyran-3(6H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a pyran ring with a phenyl group and an oxoethyl substituent sets it apart from other similar compounds, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
88222-62-2 |
|---|---|
分子式 |
C13H12O3 |
分子量 |
216.23 g/mol |
IUPAC名 |
2-phenacyl-2H-pyran-5-one |
InChI |
InChI=1S/C13H12O3/c14-11-6-7-12(16-9-11)8-13(15)10-4-2-1-3-5-10/h1-7,12H,8-9H2 |
InChIキー |
UWBONLSMRMAHFV-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C=CC(O1)CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
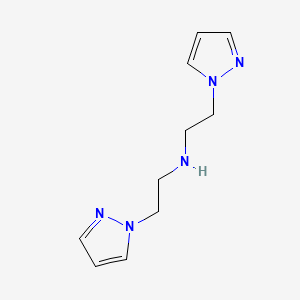
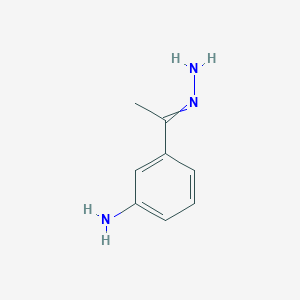
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)
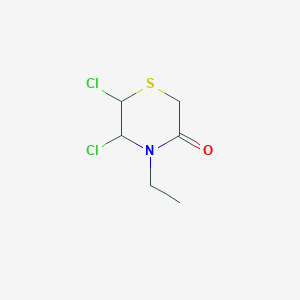

![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
